molecular formula C17H19BrClNO B1442786 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride CAS No. 1219956-89-4

3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride

Cat. No.: B1442786
CAS No.: 1219956-89-4
M. Wt: 368.7 g/mol
InChI Key: JBMBCYLFHKGIME-UHFFFAOYSA-N
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Description

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is a complex organic compound that features a biphenyl structure with a bromine substituent and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride typically involves multiple steps. One common method starts with the bromination of biphenyl to obtain 3-bromo-1,1’-biphenyl. This intermediate is then subjected to a reaction with a suitable alcohol to form the corresponding ether. The final step involves the reaction of this ether with pyrrolidine under acidic conditions to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures.

Scientific Research Applications

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromine substituent and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,1’-biphenyl: A simpler compound with similar structural features but lacking the pyrrolidine ring.

    4-Bromo-1,1’-biphenyl: Another biphenyl derivative with the bromine substituent at a different position.

    3-Bromo-4-hydroxybiphenyl: Contains a hydroxyl group in addition to the bromine substituent.

Uniqueness

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is unique due to the presence of both the brominated biphenyl structure and the pyrrolidine ring

Properties

IUPAC Name

3-[(2-bromo-4-phenylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBCYLFHKGIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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